2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate

ALOX5AP 5-lipoxygenase activating protein leukotriene biosynthesis

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate (CAS 355429-08-2) is a fully synthetic quinoline-4-carboxylate diester with the molecular formula C₂₉H₂₇NO₃ and a molecular weight of 437.53 g/mol. It features a quinoline core bearing an 8-methyl group, a 2-(4-ethylphenyl) substituent, and a 2-(4-ethylphenyl)-2-oxoethyl ester moiety at the 4-position.

Molecular Formula C29H27NO3
Molecular Weight 437.5 g/mol
CAS No. 355429-08-2
Cat. No. B15087159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate
CAS355429-08-2
Molecular FormulaC29H27NO3
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC)C
InChIInChI=1S/C29H27NO3/c1-4-20-9-13-22(14-10-20)26-17-25(24-8-6-7-19(3)28(24)30-26)29(32)33-18-27(31)23-15-11-21(5-2)12-16-23/h6-17H,4-5,18H2,1-3H3
InChIKeyCOBDHTOYMCUOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate (CAS 355429-08-2): Structural Identity and Procurement Context


2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate (CAS 355429-08-2) is a fully synthetic quinoline-4-carboxylate diester with the molecular formula C₂₉H₂₇NO₃ and a molecular weight of 437.53 g/mol . It features a quinoline core bearing an 8-methyl group, a 2-(4-ethylphenyl) substituent, and a 2-(4-ethylphenyl)-2-oxoethyl ester moiety at the 4-position . This compound belongs to a combinatorial library series (SALOR-INT) distributed by chemical suppliers as a screening compound for early-stage drug discovery, with no reported clinical or in vivo development history [1].

Why Generic Substitution Fails for CAS 355429-08-2: The Quantitative Consequence of Dual Ethylphenyl and 8-Methyl Substitution


Within the quinoline-4-carboxylate ester chemical space, even minor substituent changes produce measurable shifts in predicted target engagement and physicochemical properties. For CAS 355429-08-2, the combination of two 4-ethylphenyl groups (one on the quinoline 2-position, one on the oxoethyl ester) plus an 8-methyl group on the quinoline ring is a specific structural pattern absent in closely catalogued analogs such as CAS 355429-09-3 (2-phenyl substitution) or CAS 355433-18-0 (lacking the 8-methyl) . Computational predictions indicate this compound engages the ALOX5AP target (pKi 8.49), while SEA profiling also flags PDE10A—a multi-target computational fingerprint that would not be preserved if the 8-methyl or either ethylphenyl were removed or substituted [1]. Generic substitution with a structurally similar but not identical quinoline-4-carboxylate therefore risks losing this specific predicted polypharmacology signature and altering the logP-dependent membrane partitioning behavior (calculated logP 6.316) [1].

Quantitative Differentiation Evidence for 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate (CAS 355429-08-2)


Predicted ALOX5AP Binding Affinity (pKi 8.49) as a Distinguishing Computational Fingerprint

In the ZINC15 database (ChEMBL 20 activity annotations), CAS 355429-08-2 (ZINC000084669779) is associated with a predicted pKi of 8.49 (ligand efficiency 0.36) against ALOX5AP (arachidonate 5-lipoxygenase-activating protein) based on two observations [1]. ALOX5AP is a critical accessory protein for leukotriene biosynthesis and a validated anti-inflammatory target [2]. By contrast, the close analog lacking the 8-methyl group (CAS 355433-18-0) and the 2-phenyl analog (CAS 355429-09-3) do not appear in the same ALOX5AP activity subset within ZINC, suggesting that the dual ethylphenyl plus 8-methyl configuration is necessary for this predicted target engagement [1].

ALOX5AP 5-lipoxygenase activating protein leukotriene biosynthesis inflammation in silico prediction

SEA Polypharmacology Signature: PDE10A Prediction Distinguishes from Simpler Quinoline-4-Carboxylates

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 identify PDE10A (cAMP and cAMP-inhibited cGMP 3',5'-cyclic phosphodiesterase 10A) as a predicted target for CAS 355429-08-2, with a Max Tc of 46 and a P-Value of 26 [1]. PDE10A is predominantly expressed in the brain and has been explored as a target for neurological and psychiatric disorders [2]. SEA also predicts ALOX5 and ADAM17 as additional targets, forming a multi-target computational fingerprint. Simpler quinoline-4-carboxylate esters such as the 2-phenyl variant (CAS 355429-09-3) or the 8-H analog (CAS 355433-18-0) are expected to produce distinct SEA fingerprints due to altered molecular topology, though direct SEA comparison data are not publicly available for these specific analogs [1].

PDE10A phosphodiesterase SEA prediction polypharmacology in silico

Calculated Lipophilicity (logP 6.316) and Its Impact on Membrane Partitioning Relative to Less Lipophilic Analogs

The calculated logP for CAS 355429-08-2 is 6.316, as reported in the ZINC15 database [1]. This value is substantially higher than that of the 2-phenyl analog CAS 355429-09-3 (C₂₇H₂₃NO₃, MW 409.48), where the absence of the second ethyl group on the quinoline 2-substituent and the absence of the 8-methyl group reduce the overall hydrophobicity . While a direct experimental logP comparison is unavailable, the presence of two ethylphenyl moieties plus an 8-methyl group in the target compound adds six additional carbon atoms versus the 2-phenyl analog, which is expected to increase logP by approximately 0.5–1.0 log units per additional ethyl/methyl group based on fragment-based calculations [2].

lipophilicity logP drug-likeness membrane permeability physicochemical property

Structural Basis for Class-Level Anti-Inflammatory Activity: Quinoline-4-Carboxylate Ester Pharmacophore

A 2024 study by Ganesan et al. on 1-phenylethyl 2-phenylquinoline-4-carboxylates (MP1–MP9) demonstrated that compound MP3 achieved an in vitro anti-inflammatory IC₅₀ of 88.88 µM in a protein denaturation assay, compared to diclofenac sodium as the reference standard [1]. Molecular docking against the anti-inflammatory target 4YK5 yielded favorable binding energies across the series [1]. Separately, a broader evaluation of quinoline-related carboxylic acid derivatives confirmed that quinoline-4-carboxylic acid scaffolds possess appreciable anti-inflammatory activity against LPS-induced RAW264.7 macrophages, with IC₅₀ values comparable to indomethacin [2]. While CAS 355429-08-2 has not been directly tested in these assays, it shares the quinoline-4-carboxylate ester pharmacophore with the active compounds, and its dual ethylphenyl substitution pattern is expected to modulate potency relative to the reported MP1–MP9 series [1][2].

anti-inflammatory quinoline-4-carboxylate COX inhibition structure-activity relationship drug repurposing

Recommended Application Scenarios for 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate (CAS 355429-08-2)


Leukotriene Pathway Screening: ALOX5AP-Targeted Anti-Inflammatory Probe Development

Based on the computationally predicted ALOX5AP binding affinity (pKi 8.49) [1], CAS 355429-08-2 is best deployed in biochemical or cell-based assays measuring leukotriene biosynthesis inhibition (e.g., LTB₄ or LTC₄ production in human whole blood or isolated neutrophils). The dual ethylphenyl/8-methyl scaffold provides a distinct chemotype compared to known ALOX5AP ligands such as MK-886, offering a novel starting point for structure-activity relationship (SAR) exploration. Researchers should confirm ALOX5AP engagement via thermal shift assay or SPR before investing in in vivo models of asthma, arthritis, or other leukotriene-driven inflammatory conditions [1][2].

Phenotypic Screening for Multi-Target Anti-Inflammatory Activity in Macrophage Models

The SEA-predicted polypharmacology profile (PDE10A, ALOX5, ADAM17) [1] and the class-validated anti-inflammatory activity of quinoline-4-carboxylate esters (structurally related compounds showing IC₅₀ ~50–100 µM) [2][3] support the use of CAS 355429-08-2 in LPS-stimulated RAW264.7 or THP-1 macrophage assays. The compound can serve as a phenotypic probe to assess simultaneous modulation of TNF-α, IL-1β, and leukotriene pathways. Its high calculated logP (6.316) [1] suggests preferential partitioning into cellular membranes, which may favor engagement of membrane-associated targets such as ALOX5AP and ADAM17.

Lipophilicity-Driven CNS Penetration Studies: A Tool Compound for Blood-Brain Barrier Partitioning Research

With a calculated logP of 6.316 [1], CAS 355429-08-2 resides near the upper limit of CNS drug-likeness and can serve as a high-lipophilicity reference compound in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell assays. When benchmarked against less lipophilic quinoline-4-carboxylate analogs (e.g., CAS 355429-09-3, structurally expected to have logP approximately 1–2 units lower), this compound can help establish the lipophilicity-permeability relationship for the quinoline-4-carboxylate ester chemical series [1].

Fragment-Based or Structure-Based Drug Design Starting Point: Quinoline-4-Carboxylate Scaffold Optimization

The 8-methylquinoline-4-carboxylate core with dual ethylphenyl decoration represents a three-point diversification scaffold amenable to parallel SAR exploration. Procurement of CAS 355429-08-2 alongside its close analogs (CAS 355429-09-3, CAS 355429-33-3, CAS 355429-22-0) enables systematic variation of (i) the quinoline 2-substituent (ethylphenyl vs. phenyl vs. heptylphenyl), (ii) the 8-position (methyl vs. H), and (iii) the ester moiety (2-oxoethyl vs. 1-phenylbutan-2-yl). This matrix approach is directly supported by the 2024 Ganesan et al. study, which used a similar strategy for 1-phenylethyl 2-phenylquinoline-4-carboxylates and identified MP3 with an IC₅₀ of 88.88 µM [3].

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